Imidazolidinyl Urea

説明

Imidurea is an antimicrobial preservative used in cosmetics. It acts as a formaldehyde releaser.

Imidurea is a Standardized Chemical Allergen. The physiologic effect of imidurea is by means of Increased Histamine Release, and Cell-mediated Immunity.

Imidazolidinyl urea is an antimicrobial preservative used in cosmetics. It acts as a formaldehyde releaser. This compound may cause contact dermatitis. It's toxicity is also due to it's ability to react and release formaldehyde and nitrosamines, both of which are believed to be carcinogenic. (L1890, L1894)

RN given refers to parent cpd

特性

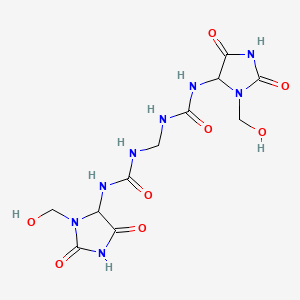

IUPAC Name |

1-[3-(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-3-[[[3-(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]carbamoylamino]methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N8O8/c20-2-18-4(6(22)16-10(18)26)14-8(24)12-1-13-9(25)15-5-7(23)17-11(27)19(5)3-21/h4-5,20-21H,1-3H2,(H2,12,14,24)(H2,13,15,25)(H,16,22,26)(H,17,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTXEAQXZGPWFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(NC(=O)NC1C(=O)NC(=O)N1CO)NC(=O)NC2C(=O)NC(=O)N2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

71042-94-9 (mono-hydrochloride salt) | |

| Record name | Imidurea [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039236469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2040151 | |

| Record name | Imidazolidinyl urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Exists as the monohydrate: White odorless solid; [Merck Index] | |

| Record name | Imidazolidinyl urea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1351 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

39236-46-9 | |

| Record name | Imidazolidinyl urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39236-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidurea [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039236469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidurea | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14075 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Urea, N,N''-methylenebis[N'-[3-(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Imidazolidinyl urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N''-methylenebis[N'-[3-(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]urea] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIDUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M629807ATL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Imidazolidinyl Urea as a Formaldehyde Releaser

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Chemical Nature of Imidazolidinyl Urea

Contrary to the impression given by its single CAS number (39236-46-9), this compound is not a single chemical entity. It is a complex mixture of reaction products resulting from the condensation of allantoin and formaldehyde.[1][2] Commercial this compound is comprised of several components, including allantoin, various hydroxymethyl-substituted dioxoimidazolidinyl ureas, and their polymers.[1]

The primary constituents identified in commercial this compound include:

-

Allantoin

-

(4-hydroxymethyl-2,5-dioxo-imidazolidin-4-yl)-urea (HU)

-

(3,4-bis-hydroxymethyl-2,5-dioxo-imidazolidin-4-yl)-urea (3,4-BHU)

-

(3-hydroxymethyl-2,5-dioxo-imidazolidin-4-yl)-urea

The presence of these multiple components is crucial to its function as a slow-releasing preservative.

Mechanism of Formaldehyde Release

The antimicrobial activity of this compound is not inherent to the primary molecules themselves but is attributed to the gradual release of formaldehyde through hydrolysis in aqueous environments.[3] Formaldehyde is a potent biocide that inactivates microorganisms by denaturing proteins and nucleic acids. The slow, controlled release of formaldehyde from the this compound reservoir maintains a low, yet effective, concentration in the product over its shelf life, preventing microbial proliferation.[3]

The hydrolytic decomposition of the various components of this compound leads to the liberation of formaldehyde. This process is an equilibrium reaction, where the consumption of free formaldehyde by microorganisms or interaction with other formulation ingredients drives the further decomposition of the preservative to release more formaldehyde.[4]

Diagram 1: Proposed Hydrolytic Decomposition of an this compound Component

Caption: Hydrolytic cleavage of a hydroxymethyl group from an this compound component, releasing formaldehyde.

Factors Influencing Formaldehyde Release

The rate and extent of formaldehyde release from this compound are significantly influenced by several factors:

-

Temperature: Increased temperature accelerates the rate of hydrolysis, leading to a higher concentration of free formaldehyde.[5][6][7] This is a critical consideration for product storage and stability testing.

-

pH: The decomposition of this compound and subsequent formaldehyde release is pH-dependent. Generally, alkaline conditions promote a higher rate of release compared to acidic conditions.[1][4]

-

Time: The release of formaldehyde is a gradual process that occurs over the shelf-life of the product.[5][6]

-

Cosmetic Matrix: The specific formulation of the cosmetic product can impact the rate of formaldehyde release. Interactions with other ingredients can either accelerate or hinder the hydrolytic process.[2][6]

While these relationships are qualitatively well-established, a comprehensive, publicly available dataset quantifying the precise amounts of formaldehyde released under varying conditions is lacking.

Data on Formaldehyde Release

| Preservative (0.2% solution) | Analytical Method | Formaldehyde Released (% of total) | Formaldehyde Concentration (ppm) | Reference |

| This compound | Acetylacetone Colorimetry | 12.53% | 251 | [8] |

| This compound | HPLC | 6.59% | 132 | [8] |

Note: These values represent the amount of formaldehyde released under the specific conditions of the analytical method and may not reflect the equilibrium concentration of free formaldehyde in a finished cosmetic product over its shelf life.

Experimental Protocols for Formaldehyde Quantification

The determination of formaldehyde released from this compound typically involves derivatization to a more stable and readily detectable compound, followed by chromatographic analysis.

High-Performance Liquid Chromatography (HPLC) with Pre- or Post-Column Derivatization

HPLC is a common technique for the quantification of formaldehyde. Due to formaldehyde's lack of a strong chromophore, derivatization is necessary for UV-Vis or fluorescence detection.

Diagram 2: Experimental Workflow for HPLC Analysis of Released Formaldehyde

Caption: A typical workflow for the quantification of formaldehyde released from a cosmetic product using HPLC.

Protocol 1: HPLC with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization

This method is widely used for the determination of formaldehyde.

1. Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.1N in acetonitrile)

-

Formaldehyde standard solutions

-

Cosmetic sample containing this compound

-

Syringe filters (e.g., 0.45 µm)

2. Sample Preparation:

-

Accurately weigh a portion of the cosmetic sample.

-

Extract the sample with a suitable solvent (e.g., water or acetonitrile) to dissolve the this compound and the released formaldehyde. This may involve sonication or vortexing.

-

Centrifuge the sample to pellet any insoluble matter.

3. Derivatization:

-

Take a known volume of the supernatant from the sample preparation step.

-

Add the DNPH solution. The reaction between formaldehyde and DNPH forms a stable 2,4-dinitrophenylhydrazone derivative.

-

Allow the reaction to proceed for a specified time at a controlled temperature.

4. HPLC Analysis:

-

Filter the derivatized sample through a 0.45 µm syringe filter.

-

Inject a known volume of the filtered sample into the HPLC system.

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 55:45 v/v).[9]

-

Flow Rate: 1.0 - 1.5 mL/min.[9]

-

Detection: UV-Vis or Photodiode Array (PDA) detector at a wavelength of approximately 353-360 nm.[9]

-

Column Temperature: Ambient or controlled (e.g., 30°C).

-

5. Quantification:

-

Prepare a calibration curve using formaldehyde standard solutions of known concentrations that have undergone the same derivatization procedure.

-

Calculate the concentration of formaldehyde in the sample by comparing the peak area of the formaldehyde-DNPH derivative to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of formaldehyde. Derivatization is also required to convert the volatile formaldehyde into a less polar and more thermally stable compound suitable for GC analysis.

Protocol 2: Headspace GC-MS with Acetal Derivatization

This method involves the conversion of formaldehyde to its corresponding acetals (e.g., methylal and ethylal) in the presence of an acidic catalyst.

1. Reagents and Materials:

-

Methanol (GC grade)

-

Ethanol (GC grade)

-

Hydrochloric acid (HCl)

-

Formaldehyde standard solutions

-

Cosmetic sample containing this compound

-

Headspace vials (e.g., 20 mL)

2. Sample Preparation and Derivatization:

-

Accurately weigh a portion of the cosmetic sample into a headspace vial.

-

Add a derivatizing solution, for example, a mixture of methanol, ethanol, and HCl (e.g., 25:25:1 v/v).

-

Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 4 hours) to allow for the formation of methylal, ethylal, and ethoxymethoxymethane.

3. GC-MS Analysis:

-

Place the vial in the headspace autosampler.

-

GC-MS Conditions (Example):

-

Injection: Headspace injection.

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 35-40°C), hold for a few minutes, then ramp up to a higher temperature.

-

Carrier Gas: Helium.

-

Mass Spectrometer: Operate in scan or selected ion monitoring (SIM) mode to detect the characteristic ions of the formaldehyde acetal derivatives.

-

4. Quantification:

-

Prepare a calibration curve using formaldehyde standard solutions treated with the same derivatization procedure.

-

Quantify the formaldehyde in the sample based on the peak areas of the derivative peaks compared to the calibration curve.

Signaling Pathways and Logical Relationships

Diagram 3: Factors Influencing Formaldehyde Release from this compound

Caption: The relationship between key environmental and formulation factors and the release of formaldehyde from this compound.

Conclusion

This compound serves as an effective preservative through the controlled release of formaldehyde via hydrolysis. The rate of this release is intricately linked to environmental conditions such as temperature and pH, as well as the product's formulation matrix. While the qualitative aspects of this mechanism are well-understood, there is a notable absence of comprehensive, tabulated quantitative data in the scientific literature that details the kinetics of formaldehyde release under varied conditions. The analytical protocols provided herein, utilizing HPLC and GC-MS, offer robust and validated methods for the precise quantification of released formaldehyde, enabling researchers and formulation scientists to ensure product safety and regulatory compliance. Further research to quantify the release kinetics of formaldehyde from this compound in various cosmetic bases would be highly beneficial for the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. cir-safety.org [cir-safety.org]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. ec.europa.eu [ec.europa.eu]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. lawdata.com.tw [lawdata.com.tw]

- 9. akjournals.com [akjournals.com]

An In-depth Technical Guide to Imidazolidinyl Urea: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Imidazolidinyl Urea is a heterocyclic compound widely utilized as an antimicrobial preservative in cosmetics, personal care products, and some topical pharmaceutical formulations.[1] Its efficacy stems from its ability to act as a formaldehyde-releasing agent, thereby inhibiting the growth of a broad spectrum of microorganisms.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies related to this compound, intended for a scientific audience engaged in research and development.

Chemical Structure and Nomenclature

This compound is not a single chemical entity but rather a complex mixture of reaction products resulting from the condensation of allantoin and formaldehyde.[3][4] While the precise composition can vary, the primary active components have been identified. The nominal structure is often represented as N,N''-methylenebis[N'-[3-(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl]urea].[5]

Key Structural Features:

-

Imidazolidine Ring: A five-membered heterocyclic ring containing two nitrogen atoms, which forms the core of the structure.

-

Urea Moieties: The structure contains multiple urea functional groups, contributing to its chemical reactivity and preservative action.

-

Hydroxymethyl Groups: These groups are crucial for the formaldehyde-releasing mechanism.

Synonyms and Identifiers:

-

IUPAC Name: 1-[3-(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-3-[[[3-(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]carbamoylamino]methyl]urea[6]

-

CAS Number: 39236-46-9[6]

-

Common Synonyms: Imidurea, Germall 115[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that due to its nature as a mixture, some of these values are estimates or may vary.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₆N₈O₈ | [6] |

| Molecular Weight | 388.29 g/mol | [6] |

| Appearance | White to off-white, free-flowing, odorless powder.[5][7] | [5][7] |

| Melting Point | 141-143 °C | [5] |

| Solubility | Soluble in water and glycerol; insoluble in most organic solvents.[6][8] | [6][8] |

| pKa | 7.41 ± 0.10 (Predicted) | [5] |

| LogP | -4.01 | [9] |

| pH (aqueous solution) | Near neutral.[7] | [7] |

| Stability | Stable under normal conditions; decomposes at temperatures above 160°C.[6] | [6] |

Mechanism of Action: Formaldehyde Release

The primary mechanism of antimicrobial action for this compound is the slow and controlled release of formaldehyde in aqueous formulations.[2] Formaldehyde is a potent biocide that inactivates microorganisms by cross-linking proteins and nucleic acids, disrupting essential cellular functions.

The release of formaldehyde is influenced by several factors, including:

-

pH: Release increases with higher pH.[3]

-

Temperature: Elevated temperatures accelerate the decomposition and formaldehyde release.[3]

-

Storage Time: The amount of free formaldehyde can increase over the shelf-life of a product.[3]

The following diagram illustrates the logical relationship of factors influencing formaldehyde release from this compound.

Caption: Factors influencing the release of formaldehyde from this compound.

Synthesis of this compound

This compound is commercially produced through the condensation reaction of allantoin with formaldehyde.[3] The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions.

Experimental Protocol: General Synthesis Procedure

While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be described as follows:

-

Reaction Setup: Allantoin is suspended in an aqueous solution.

-

Addition of Formaldehyde: A stoichiometric excess of formaldehyde solution (e.g., formalin) is added to the allantoin suspension.

-

pH Adjustment: The pH of the reaction mixture is adjusted to the alkaline range (typically pH 8-10) using a suitable base (e.g., sodium hydroxide) to catalyze the condensation.

-

Heating: The mixture is heated to a specific temperature (e.g., 60-80 °C) and maintained for a set period to allow the reaction to proceed.

-

Neutralization and Purification: After the reaction is complete, the mixture is cooled and neutralized with an acid (e.g., hydrochloric acid). The resulting product mixture may be subjected to purification steps such as filtration and drying to isolate the this compound.

The following diagram outlines the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Analytical Methods

The quantitative and qualitative analysis of this compound in various matrices is essential for quality control and formulation development. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

A general HPLC method for the determination of this compound in a cosmetic formulation is outlined below. It is important to note that due to the complexity of the this compound mixture and the potential for decomposition, method development and validation are critical.[9][10]

-

Sample Preparation:

-

Accurately weigh a known amount of the cosmetic sample.

-

Disperse or dissolve the sample in a suitable solvent (e.g., water, methanol-water mixture).

-

Perform solid-phase extraction (SPE) if necessary to remove interfering matrix components.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water or a buffered aqueous solution is common.[9][10][11]

-

Flow Rate: Typically 1.0 mL/min.[10]

-

Column Temperature: Maintained at a constant temperature, for example, 40 °C.[10]

-

Detection: UV detection at a low wavelength, such as 210 nm or 225 nm.[10][11]

-

Injection Volume: Typically 10-20 µL.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

The following diagram illustrates a typical experimental workflow for the HPLC analysis of this compound.

References

- 1. This compound | Fisher Scientific [fishersci.ca]

- 2. chembk.com [chembk.com]

- 3. ec.europa.eu [ec.europa.eu]

- 4. researchgate.net [researchgate.net]

- 5. This compound CAS#: 39236-46-9 [m.chemicalbook.com]

- 6. This compound | 39236-46-9 [chemicalbook.com]

- 7. specialchem.com [specialchem.com]

- 8. chembk.com [chembk.com]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. ijnrd.org [ijnrd.org]

An In-Depth Technical Guide to the Antimicrobial Spectrum of Imidazolidinyl Urea

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazolidinyl Urea is a widely utilized antimicrobial preservative in the cosmetic and pharmaceutical industries. Its efficacy lies in its ability to act as a formaldehyde-releasing agent, thereby inhibiting the growth of a broad spectrum of microorganisms. This technical guide provides a comprehensive overview of the antimicrobial activity of this compound against various bacteria and fungi. It includes available quantitative data on its inhibitory concentrations, detailed experimental protocols for antimicrobial susceptibility testing, and a discussion of its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation science.

Introduction

This compound is an antimicrobial preservative that plays a crucial role in preventing the microbial contamination of personal care products, cosmetics, and some topical pharmaceutical preparations.[1][2] Its primary function is to inhibit the growth of bacteria, yeasts, and molds that can cause product spoilage and pose health risks to consumers.[1] The antimicrobial efficacy of this compound stems from its slow decomposition in aqueous environments, which gradually releases small amounts of formaldehyde.[1] Formaldehyde is a potent biocide that disrupts essential cellular processes in microorganisms, leading to the inhibition of their proliferation.[1] This controlled-release mechanism ensures sustained antimicrobial activity throughout the product's shelf life.

Mechanism of Action

The antimicrobial activity of this compound is not inherent to the molecule itself but is a result of its hydrolysis to release formaldehyde. Formaldehyde exerts its antimicrobial effect by non-specifically alkylating amino and sulfhydryl groups of proteins and nitrogen atoms of purine bases. This chemical modification inactivates essential enzymes and disrupts cellular and metabolic processes, ultimately leading to microbial cell death.

Antimicrobial Spectrum and Efficacy

This compound exhibits a broad spectrum of antimicrobial activity, effective against both Gram-positive and Gram-negative bacteria. It also possesses some inhibitory effects against yeasts and molds.[1] For enhanced and broader protection, it is often used in combination with other preservatives, such as parabens.

Quantitative Antimicrobial Data

Precise Minimum Inhibitory Concentration (MIC) values for this compound are not extensively reported in publicly available literature, as its primary application is as a preservative in complex formulations rather than a standalone antibiotic. However, some studies on modified forms of this compound provide insights into its potency.

A study on a poly(this compound) (PMIU) hydrogel demonstrated the following MIC values:

| Microorganism | Strain | MIC (mg/mL) |

| Escherichia coli | - | 1 |

| Bacillus subtilis | - | 0.7 |

| Table 1: Minimum Inhibitory Concentrations (MIC) of a Poly(this compound) Hydrogel.[3] |

It is important to note that these values are for a polymerized form of this compound and may not directly translate to the activity of the monomeric compound in a cosmetic formulation. The efficacy in a final product is highly dependent on the formulation's matrix, pH, and the presence of other ingredients.

Experimental Protocols for Antimicrobial Susceptibility Testing

To evaluate the antimicrobial efficacy of this compound, standardized methods such as Minimum Inhibitory Concentration (MIC) determination and cosmetic challenge tests are employed.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A standard broth microdilution method can be adapted to test this compound.

Materials:

-

This compound

-

Test microorganisms (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 9027, Escherichia coli ATCC 8739, Candida albicans ATCC 10231, Aspergillus brasiliensis ATCC 16404)

-

Sterile Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Protocol:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide, DMSO) at a high concentration.

-

Preparation of Microbial Inoculum: Culture the test microorganisms on appropriate agar plates. Prepare a suspension of the microorganism in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the appropriate broth directly in the 96-well microtiter plate.

-

Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 30-35°C for 18-24 hours for bacteria and 24-48 hours for yeast. For molds, incubation may extend to 72 hours.

-

Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm.

Cosmetic Challenge Test (Preservative Efficacy Test)

The challenge test evaluates the effectiveness of the preservative system in a finished cosmetic product under conditions of simulated consumer use. Standardized methods like ISO 11930 are commonly followed.

Materials:

-

Final cosmetic product containing this compound.

-

Test microorganisms (typically S. aureus, P. aeruginosa, E. coli, C. albicans, and A. brasiliensis).

-

Sterile containers for the product.

-

Neutralizing broth (to inactivate the preservative for microbial enumeration).

-

Agar plates for microbial counting.

Protocol:

-

Product Portioning: Dispense measured amounts of the cosmetic product into sterile containers.

-

Inoculation: Introduce a known concentration of each test microorganism separately into the product samples. The final concentration of microorganisms is typically between 10⁵ and 10⁶ CFU/g or mL.

-

Incubation: Store the inoculated product at a specified temperature (e.g., room temperature or 22.5 ± 2.5 °C) for a defined period (usually 28 days).

-

Sampling and Enumeration: At specified intervals (e.g., 2, 7, 14, and 28 days), take a sample from each container.

-

Neutralization and Plating: Disperse the sample in a neutralizing broth to inactivate the this compound. Perform serial dilutions and plate onto appropriate agar media to determine the number of viable microorganisms.

-

Evaluation: Compare the microbial counts at each interval to the initial inoculum level. The reduction in microbial count over time determines the efficacy of the preservative system according to predefined acceptance criteria (e.g., a 2-log reduction for bacteria within 14 days).

Conclusion

This compound remains a significant preservative in the formulation of cosmetics and personal care products due to its broad-spectrum antimicrobial activity and cost-effectiveness. Its mechanism of action, through the slow release of formaldehyde, provides sustained protection against a wide range of bacteria and, to a lesser extent, fungi. While specific MIC data is limited in the public domain, standardized testing protocols such as MIC determination and challenge testing are essential for evaluating its efficacy in specific formulations. For drug development professionals and researchers, a thorough understanding of these methodologies is critical for ensuring the microbiological safety and stability of their products. Further research to establish a more comprehensive database of MIC values for this compound against a wider array of microorganisms would be beneficial for the scientific community.

References

An In-depth Technical Guide on the Decomposition of Imidazolidinyl Urea and the Kinetics of Formaldehyde Release

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imidazolidinyl Urea is a widely utilized antimicrobial preservative in cosmetic and personal care products. Its efficacy stems from its ability to release formaldehyde, a potent biocide. However, the kinetics of this release and the factors influencing the decomposition of the parent molecule are of significant interest to formulators, regulatory bodies, and researchers to ensure product safety and stability. This guide provides a comprehensive overview of the decomposition pathways of this compound, the kinetics of formaldehyde release, and the established analytical methodologies for its quantification.

Introduction to this compound

This compound (CAS No. 39236-46-9) is a heterocyclic compound that functions as a formaldehyde-releasing preservative.[1] It is effective against a broad spectrum of microorganisms, including bacteria, yeast, and mold, thus preventing product spoilage and protecting consumers from potential infections.[2][3] Commercially, it is often a mixture of different formaldehyde addition products and polymers.[1][3] It is frequently used in synergy with other preservatives, such as parabens, to achieve a broader range of antimicrobial activity.[4][5]

The preservative action of this compound is dependent on the slow release of formaldehyde in aqueous formulations.[2][6] This controlled release mechanism is crucial for maintaining a microbially clean product over its shelf life. However, the concentration of free formaldehyde is a critical parameter due to its potential for causing skin sensitization and other health concerns.[7]

Decomposition Pathway of this compound

The decomposition of this compound in an aqueous environment is a complex process that leads to the release of formaldehyde and the formation of several degradation products. While the parent molecule itself possesses some antimicrobial properties, its primary function is mediated through the liberated formaldehyde.[6]

The decomposition pathway involves hydrolysis, which is significantly influenced by environmental conditions. The major decomposition products that have been identified include:

-

Formaldehyde: The active biocidal agent.

-

Allantoin: A key starting material in the synthesis of this compound.[6]

-

(4-hydroxymethyl-2,5-dioxo-imidazolidin-4-yl)-urea (HU) [8][9]

-

(3,4-bis-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (3,4-BHU) [8]

-

(3-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea [8]

It is noteworthy that some of these decomposition products, such as HU and 3,4-BHU, are also common to the degradation of a related formaldehyde-releasing preservative, Diazolidinyl Urea.[8] This can be a factor in potential cross-reactivity for individuals sensitized to these preservatives.

Figure 1: Decomposition pathway of this compound in an aqueous environment.

Kinetics of Formaldehyde Release

The rate at which formaldehyde is released from this compound is not constant but is governed by several kinetic factors. Understanding these factors is paramount for formulators to predict the stability of the preservative system and to ensure that the concentration of free formaldehyde remains within safe and effective limits throughout the product's lifecycle.

Factors Influencing Formaldehyde Release

The primary factors that influence the kinetics of formaldehyde release from this compound are:

-

Temperature: Increased temperature accelerates the rate of hydrolysis, leading to a faster release of formaldehyde.[3][10][11] This is a critical consideration for product storage and shipping conditions.

-

pH: The rate of formaldehyde release is pH-dependent. An increase in pH generally leads to an increased rate of decomposition and formaldehyde release.[3][10][11] this compound is reported to be stable and active in a pH range of 3-9.[5]

-

Storage Time: The release of formaldehyde is a continuous process. Over time, the concentration of free formaldehyde in a product will change as the this compound decomposes.[3][10][11]

-

Cosmetic Matrix: The specific formulation of the cosmetic product has a significant impact on the rate of formaldehyde release.[1][11] Ingredients within the matrix can interact with the preservative and either accelerate or hinder its decomposition. The release of formaldehyde has been observed to be lower in cosmetic matrices compared to pure aqueous or organic solutions.[11]

Quantitative Data on Formaldehyde Release

While the qualitative effects of these factors are well-documented, specific quantitative kinetic data in the public domain is limited. However, studies have compared the relative amounts of formaldehyde released from different preservatives under various conditions. One study found the order of formaldehyde release from several preservatives to be: Paraformaldehyde > Diazolidinyl Urea > DMDM Hydantoin ≈ Quaternium-15 ≈ this compound > Methenamine > Bronopol > Poly(p-toluenesulfonamide-co-formaldehyde).[11]

The following table summarizes the key factors influencing formaldehyde release and their general impact.

| Factor | Impact on Formaldehyde Release Rate | Reference(s) |

| Temperature | Increases with higher temperature | [3][10][11] |

| pH | Generally increases with higher pH | [3][10][11] |

| Storage Time | Increases over time | [3][10][11] |

| Cosmetic Matrix | Release is matrix-specific; generally lower than in simple solutions. | [1][11] |

Experimental Protocols for Formaldehyde Quantification

Accurate quantification of free formaldehyde in cosmetic products is essential for safety assessment and quality control. Several analytical methods have been developed and validated for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and reliable method for the determination of formaldehyde.[7] The method typically involves a derivatization step to make the small, polar formaldehyde molecule more amenable to chromatographic separation and detection.

Experimental Protocol: HPLC with Pre-column Derivatization using 2,4-Dinitrophenylhydrazine (DNPH)

This protocol is based on methodologies described in the scientific literature.[11][12]

-

Sample Preparation:

-

Accurately weigh a known amount of the cosmetic sample (e.g., 1 g) into a centrifuge tube.

-

Extract the sample with a suitable solvent, such as tetrahydrofuran or water, depending on the sample matrix.

-

For solid samples, extraction may be facilitated by shaking in a water bath at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 60 minutes).[13]

-

Centrifuge the sample and collect the supernatant.

-

-

Derivatization:

-

To a known volume of the sample extract, add a solution of 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium (e.g., phosphoric acid in acetonitrile).

-

Allow the reaction to proceed for a defined period to form the formaldehyde-2,4-dinitrophenylhydrazone derivative.

-

-

HPLC Analysis:

-

Column: A reverse-phase column, such as a C8 or C18, is typically used.[12]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly employed.[12]

-

Detection: The derivative is detected using a UV-Vis or Photodiode Array (PDA) detector at a wavelength of approximately 345-354 nm.[12][14]

-

Quantification: The concentration of formaldehyde is determined by comparing the peak area of the sample to a calibration curve prepared with known concentrations of formaldehyde standards that have undergone the same derivatization procedure.

-

Figure 2: General workflow for the quantification of formaldehyde by HPLC with pre-column derivatization.

Spectrophotometric Methods

Spectrophotometric methods offer a simpler and often faster alternative to HPLC, though they may be less specific. The acetylacetone method is a commonly cited example.

Experimental Protocol: Acetylacetone (Nash) Method

-

Sample Preparation:

-

Prepare an aqueous extract of the cosmetic sample as described for the HPLC method.

-

-

Colorimetric Reaction:

-

Mix a known volume of the sample extract with the Nash reagent, which consists of ammonium acetate, acetic acid, and acetylacetone.[12]

-

Heat the mixture in a water bath at a controlled temperature (e.g., 60°C) for a specific time to develop a yellow-colored lutidine derivative.

-

-

Spectrophotometric Measurement:

-

After cooling to room temperature, measure the absorbance of the solution at a specific wavelength (typically around 412-415 nm) using a spectrophotometer.

-

-

Quantification:

-

Determine the formaldehyde concentration by comparing the absorbance of the sample to a calibration curve prepared from formaldehyde standards.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for formaldehyde determination, offering high sensitivity and specificity. Derivatization is also typically required for this method.

Experimental Protocol: GC-MS with p-Toluenesulfonic Acid (PTS) Derivatization

This method involves the conversion of formaldehyde to diethoxymethane.[15]

-

Sample Preparation and Derivatization:

-

A known amount of the sample is reacted with an acidified ethanol solution containing p-toluenesulfonic acid at a specific temperature and time.

-

-

GC-MS Analysis:

-

The resulting diethoxymethane is analyzed by GC-MS.

-

Quantification is performed by comparing the peak area of diethoxymethane in the sample to that of standards.

-

Conclusion

This compound remains an effective preservative in the cosmetic industry due to its broad-spectrum antimicrobial activity, which is primarily mediated by the controlled release of formaldehyde. The kinetics of this release are complex and highly dependent on factors such as temperature, pH, storage duration, and the specific product matrix. A thorough understanding of these parameters is crucial for formulators to ensure product stability and safety. The availability of robust and validated analytical methods, such as HPLC with derivatization, allows for the accurate monitoring of free formaldehyde levels, ensuring compliance with regulatory limits and safeguarding consumer health. Further research into the precise kinetic models of formaldehyde release in various cosmetic bases would be beneficial for predictive modeling and the development of even more stable and safe preservative systems.

References

- 1. cir-safety.org [cir-safety.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. paulaschoice.co.uk [paulaschoice.co.uk]

- 5. akema.it [akema.it]

- 6. researchgate.net [researchgate.net]

- 7. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 8. Characterization of the decomposition of compounds derived from this compound in cosmetics and patch test materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. ec.europa.eu [ec.europa.eu]

- 11. Investigation on formaldehyde release from preservatives in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jfda-online.com [jfda-online.com]

- 13. pickeringlabs.com [pickeringlabs.com]

- 14. akjournals.com [akjournals.com]

- 15. pubs.acs.org [pubs.acs.org]

Imidazolidinyl Urea: A Technical Guide to Solubility in Various Solvent Systems

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Imidazolidinyl Urea in a range of common solvent systems. The information presented is intended to support research, development, and formulation activities within the pharmaceutical and cosmetic industries.

Executive Summary

This compound is a widely utilized antimicrobial preservative. A thorough understanding of its solubility characteristics is critical for its effective and safe use in various formulations. This document outlines the solubility of this compound in aqueous and organic solvents, provides detailed experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Solubility Profile of this compound

This compound exhibits a distinct solubility profile, being readily soluble in polar solvents while demonstrating limited to no solubility in most non-polar organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in different solvent systems. It is important to note the conflicting data regarding its solubility in water. While many sources describe it as "soluble" or "very soluble," one source specifies a solubility of 1 g/L at 20°C[1][2]. This discrepancy may be due to differences in the experimental methods used or the specific form of this compound tested. Further investigation is recommended to ascertain the precise solubility in aqueous systems for specific applications.

| Solvent System | Solvent Type | Quantitative Solubility | Qualitative Solubility | Temperature (°C) |

| Water | Aqueous | 1 g/L[1][2] | Soluble / Very Soluble[3][4][5][6] | 20 |

| Dimethyl Sulfoxide (DMSO) | Organic (Aprotic) | 77 mg/mL (198.3 mM)[7][8] | - | 25 |

| Dimethyl Sulfoxide (DMSO) | Organic (Aprotic) | 55 mg/mL (141.65 mM)[9] | - | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Organic (Aprotic) | ≥ 4 mg/mL (10.30 mM) | - | Not Specified |

| Ethanol | Organic (Alcohol) | < 1 mg/mL[7] | Difficult to dissolve / Insoluble | 25 |

| Glycerol | Polyol | Not Available | Soluble[3][4] | Not Specified |

| Propylene Glycol | Glycol | Not Available | Soluble | Not Specified |

| Oils | Organic (Lipid) | Not Available | Insoluble[10] | Not Specified |

| General Organic Solvents | Organic | Not Available | Insoluble in almost all[3][4] | Not Specified |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The following are detailed methodologies for key experiments based on internationally recognized guidelines, such as the OECD Guideline for the Testing of Chemicals, Section 105[11][12][13][14][15].

Shake-Flask Method

This method is suitable for substances with a solubility of 10-2 g/L or higher and is a widely used technique for determining equilibrium solubility[13][16][17][18][19][20][21][22].

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (as pure as possible)

-

Solvent of interest (e.g., purified water, ethanol)

-

Glass flasks with stoppers

-

Thermostatically controlled shaker or water bath

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

Calibrated glassware

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Seal the flasks and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 20 ± 0.5 °C)[13]. Agitate the flasks for a sufficient period to allow the system to reach equilibrium. A preliminary test can help determine the necessary equilibration time; typically, 24 to 48 hours is adequate.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the sample at a controlled temperature or filter it using a membrane filter that does not interact with the compound.

-

Analysis: Accurately dilute the clear, saturated solution and determine the concentration of this compound using a validated analytical method.

-

Replicates: The experiment should be performed in at least triplicate to ensure the reproducibility of the results.

Column Elution Method

This method is designed for substances with low solubility (less than 10-2 g/L)[13][21][22].

Objective: To determine the water solubility of sparingly soluble substances by passing the solvent through a column loaded with the test substance.

Materials:

-

This compound

-

Inert support material (e.g., glass beads, silica)

-

Chromatography column

-

Peristaltic pump

-

Solvent reservoir

-

Fraction collector

-

Analytical instrument for quantification

Procedure:

-

Column Preparation: The test substance is coated onto an inert support material. This can be achieved by dissolving the substance in a volatile solvent, mixing it with the support material, and then evaporating the solvent. The coated support is then packed into a column.

-

Elution: The solvent is pumped through the column at a slow, constant flow rate. This allows the solvent to become saturated with the test substance.

-

Sample Collection: The eluate is collected in fractions.

-

Analysis: The concentration of the test substance in each fraction is determined using a suitable analytical method.

-

Equilibrium Confirmation: The solubility is determined from the plateau of the concentration curve. Equilibrium is considered to be reached when the concentrations of several consecutive fractions are the same within the limits of experimental error.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining solubility.

Caption: General workflow for determining the solubility of a chemical compound.

Conclusion

The solubility of this compound is a key parameter for formulators in the pharmaceutical and cosmetic sciences. Its high solubility in water and polar solvents like glycerol and propylene glycol, contrasted with its poor solubility in ethanol and other organic solvents, dictates its application in various product matrices. The provided experimental protocols offer a robust framework for the precise and reliable determination of its solubility, ensuring optimal performance and stability in final formulations. The conflicting reports on its aqueous solubility underscore the importance of in-house verification using standardized methods.

References

- 1. This compound 39236-46-9 [sigmaaldrich.com]

- 2. This compound 39236-46-9 [sigmaaldrich.com]

- 3. This compound | 39236-46-9 [chemicalbook.com]

- 4. This compound CAS#: 39236-46-9 [m.chemicalbook.com]

- 5. specialchem.com [specialchem.com]

- 6. akema.it [akema.it]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]

- 10. This compound - Ataman Kimya [atamanchemicals.com]

- 11. filab.fr [filab.fr]

- 12. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 13. laboratuar.com [laboratuar.com]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. enamine.net [enamine.net]

- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. bioassaysys.com [bioassaysys.com]

- 20. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 40 CFR § 799.6784 - TSCA water solubility: Column elution method; shake flask method. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 22. eCFR :: 40 CFR 799.6784 -- TSCA water solubility: Column elution method; shake flask method. [ecfr.gov]

Commercial Production and Purification of Imidazolidinyl Urea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazolidinyl Urea is a widely utilized antimicrobial preservative in the cosmetic and personal care industries. Its efficacy stems from its function as a formaldehyde-releaser, providing broad-spectrum activity against bacteria, yeast, and molds.[1][2] This technical guide provides an in-depth overview of the commercial production and purification of this compound, intended for researchers, scientists, and drug development professionals. The guide details the core synthesis process, purification methodologies, and analytical techniques for quality control, with a focus on providing actionable experimental protocols and clearly structured data.

Commercial Production: Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through the condensation reaction of allantoin and formaldehyde.[1][3] This reaction is typically conducted in an aqueous medium under controlled conditions to yield a complex mixture of condensation products.

Reaction Principle

The synthesis involves the reaction of formaldehyde with the nitrogen atoms of the allantoin molecule. This process can be catalyzed by either acidic or basic conditions, with basic catalysis being common in commercial production.[3] The reaction can be controlled to produce a variety of monomeric and polymeric compounds depending on the molar ratio of the reactants and the specific reaction conditions.[3]

Key Reactants and Their Properties

| Reactant | Chemical Formula | Molecular Weight ( g/mol ) | Key Properties |

| Allantoin | C₄H₆N₄O₃ | 158.12 | White, crystalline powder. Soluble in water (0.57% at 25°C), alcohol, and pyridine.[4] |

| Formaldehyde | CH₂O | 30.03 | Colorless, pungent gas. Typically used as an aqueous solution (formalin).[5] |

Experimental Protocol: Synthesis

The following protocol is a generalized representation of the commercial synthesis process based on available literature and patent information.[1][3]

Materials:

-

Allantoin

-

Formaldehyde (37% aqueous solution)

-

Sodium Hydroxide (or other suitable basic catalyst)

-

Hydrochloric Acid (or other suitable acid for neutralization)

-

Deionized Water

Procedure:

-

Reaction Setup: In a suitable glass-lined or stainless steel reactor equipped with a stirrer, reflux condenser, and temperature control system, charge the desired quantity of deionized water.

-

Addition of Reactants: While stirring, add allantoin to the reactor. Subsequently, add the aqueous formaldehyde solution. The molar ratio of allantoin to formaldehyde can vary, but ratios of at least 1:0.5 (allantoin:formaldehyde) have been described.[3]

-

Catalysis: Introduce a basic catalyst, such as a sodium hydroxide solution, to the reaction mixture. The presence of a basic catalyst facilitates a more complete reaction.[3]

-

Reaction Conditions: Heat the mixture to reflux and maintain for a period of one or more hours. Alternatively, the reaction can be carried out at room temperature over a longer duration.[3] The specific temperature and reaction time are critical parameters that influence the composition of the final product.

-

Neutralization: After the reaction is complete, cool the mixture and neutralize it with an acid, such as hydrochloric acid, to a neutral pH.[1]

-

Initial Work-up: The resulting reaction mixture is then typically filtered to remove any insoluble impurities.[3]

Purification of this compound

Commercial this compound is not a single chemical entity but a complex mixture.[6][7] The final product is a mixture of various formaldehyde addition products and their polymers.[6] Purification steps are aimed at removing unreacted starting materials, catalyst residues, and other impurities.

Post-Synthesis Processing

Following the initial filtration, the primary purification step involves the removal of water and other volatile components.

Procedure:

-

Concentration: The neutralized and filtered reaction mixture is concentrated under reduced pressure.

-

Drying: The concentration process continues until the product reaches the desired consistency, which can range from a viscous liquid to a solid that can be ground into a powder.[3][8]

Further Purification Techniques

While detailed industrial-scale purification protocols are proprietary, the following techniques are applicable for refining urea-based compounds and may be adapted for this compound.

-

Crystallization: Recrystallization from a suitable solvent system can be employed to purify the solid product. A common technique for urea involves dissolving the crude product in a hot solvent in which it is highly soluble and then cooling the solution to allow the purified product to crystallize while impurities remain in the solvent.[9] For urea, ethanol and water-ethanol mixtures have been used.[10]

-

Ion-Exchange Chromatography: To remove ionic impurities, the aqueous solution of the product can be passed through a bed of ion-exchange resin.[10]

Quality Control and Analytical Methods

Rigorous quality control is essential to ensure the safety and efficacy of this compound as a cosmetic preservative. A variety of analytical methods are employed to characterize the product and quantify its active components.

Product Specifications

While specific internal manufacturer specifications may vary, the following are general quality parameters for cosmetic-grade this compound.

| Parameter | Specification |

| Appearance | White to off-white, free-flowing, hygroscopic powder[8] |

| Odor | Odorless[11] |

| pH (aqueous solution) | Neutral[11] |

| Solubility | Soluble in water[11] |

| Heavy Metals (as Lead) | < 10 ppm[11] |

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Quantification

The following HPLC method has been validated for the determination of this compound in topical formulations and can be adapted for quality control of the raw material.[12][13][14][15]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

Column: Cyano column (250 x 4.6 mm, 5 µm particle size)[12][13][14][15]

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (25:75, v/v)[12][13][14][15]

-

Injection Volume: Appropriate volume based on standard and sample concentrations.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards covering the expected concentration range of the samples (e.g., 0.050-0.150 mg/mL).[12][13][14][15]

-

Sample Preparation: Accurately weigh a sample of the this compound product and dissolve it in the mobile phase to a known concentration within the calibration range.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound peak against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Validation Parameters:

The method should be validated according to ICH guidelines (Q2(R1)) for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[12][13][14][15]

| Parameter | Typical Value |

| Linearity Range | 0.050-0.150 mg/mL[12][13][14][15] |

| Correlation Coefficient (r²) | > 0.999[16] |

| LOD | 62.5 x 10⁻⁶ mg/mL[12][13][14][15] |

| LOQ | 125 x 10⁻⁶ mg/mL[12][13][14][15] |

| Mean Recovery | 98.857-104.560%[12][13][14][15] |

Visualizations

Commercial Production Workflow

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. US3248285A - Allantoin-formaldehyde condensation products - Google Patents [patents.google.com]

- 4. Allantoin | C4H6N4O3 | CID 204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. safecosmetics.org [safecosmetics.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Characterization and chemistry of this compound and diazolidinyl urea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. specialchem.com [specialchem.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 12. researchgate.net [researchgate.net]

- 13. Development and Validation of New HPLC Method for the Determinati...: Ingenta Connect [ingentaconnect.com]

- 14. eurekaselect.com [eurekaselect.com]

- 15. benthamdirect.com [benthamdirect.com]

- 16. ijnrd.org [ijnrd.org]

Methodological & Application

Application Note: Quantification of Imidazolidinyl Urea in Cosmetic Formulations using High-Performance Liquid Chromatography (HPLC)

Introduction

Imidazolidinyl urea (CAS 39236-46-9), commercially often known as Germall® 115, is a widely used antimicrobial preservative in cosmetic products.[1][2] It functions as a formaldehyde-releaser, providing broad-spectrum activity against bacteria, yeast, and molds.[1][2] Regulatory guidelines in many regions require the accurate quantification of preservatives like this compound to ensure product safety and compliance. However, the analysis of this compound presents a significant challenge. It is not a single chemical entity but rather a complex mixture of condensation products of allantoin and formaldehyde.[3][4][5] Furthermore, it is unstable in aqueous solutions, degrading to release formaldehyde, which complicates direct quantification of the parent compound.[3][6]

This application note details two distinct High-Performance Liquid Chromatography (HPLC) methods for the determination of this compound in cosmetic formulations: a Hydrophilic Interaction Liquid Chromatography (HILIC) method and a Normal-Phase HPLC method using a cyano column. These methods provide alternative approaches to address the analytical challenges associated with this analyte.

Analytical Approaches

Due to the complex and unstable nature of this compound, direct analysis can be challenging. It's important to recognize that chromatographic methods may quantify a major component or a characteristic peak cluster of the this compound mixture.[7]

Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is well-suited for the separation of polar compounds like this compound and its related substances.[7] This method separates analytes based on their partitioning between a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.

Method 2: Normal-Phase HPLC with a Cyano (CN) Column

A cyano-propyl bonded silica column offers an alternative polarity for separation and can be used in normal-phase or reversed-phase mode. For this compound, an isocratic mobile phase of acetonitrile and water has been shown to be effective.[8][9]

Experimental Protocols

Method 1: HILIC Protocol

1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Acetic acid (glacial, analytical grade)

-

Water (deionized or Milli-Q)

-

Cosmetic sample containing this compound

2. Standard Preparation

-

Prepare a stock solution of this compound (e.g., 0.6 mg/mL) in a 50:50 (v/v) mixture of ethanol and water.[7]

-

From the stock solution, prepare a series of calibration standards by serial dilution with the same solvent.

3. Sample Preparation

-

Accurately weigh a portion of the cosmetic sample (e.g., 1 gram) into a suitable container.

-

Disperse or dissolve the sample in a known volume of 50% aqueous ethanol.[7]

-

Thoroughly vortex or sonicate the sample to ensure complete extraction of the analyte.

-

Centrifuge the sample to precipitate any insoluble excipients.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Conditions

-

Column: ZIC-HILIC, 100 x 2.1 mm, 5 µm[7]

-

Mobile Phase A: 0.1% Acetic Acid in Water[7]

-

Mobile Phase B: 0.1% Acetic Acid in Acetonitrile[7]

-

Gradient: A gradient from 93% to 60% acetonitrile is used to elute this compound and its related compounds.[7]

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 5 µL

-

Detection: UV at 201 nm[7]

5. Quantification

-

Due to the presence of multiple peaks associated with this compound, quantification is typically performed by summing the total area of the major characteristic peaks that correspond to the retention times and UV spectra of the standard solution.[7]

Method 2: Cyano Column HPLC Protocol

1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (deionized or Milli-Q)

-

Cosmetic sample containing this compound

2. Standard Preparation

-

Prepare a stock solution of this compound (e.g., 0.1 mg/mL) in the mobile phase (Acetonitrile:Water 25:75, v/v).

-

Create a calibration curve by preparing a series of standards at different concentrations (e.g., 0.050, 0.100, 0.125, 0.150 mg/mL).[8][9]

3. Sample Preparation

-

Accurately weigh a portion of the cosmetic sample and extract with a known volume of the mobile phase.

-

Employ vortexing or sonication to ensure efficient extraction.

-

Centrifuge the sample to remove solid particles.

-

Filter the supernatant through a 0.45 µm syringe filter prior to injection.

4. HPLC Conditions

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (25:75, v/v)[8][9]

-

Injection Volume: 10 µL

5. Quantification

-

Generate a calibration curve by plotting the peak area versus the concentration of the this compound standards.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Quantitative Data Summary

The following table summarizes the quantitative data from a validated HPLC method for this compound analysis.[8][9]

| Parameter | Value |

| Linearity Range | 0.050 - 0.150 mg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 62.5 x 10⁻⁶ mg/mL |

| Limit of Quantification (LOQ) | 125 x 10⁻⁶ mg/mL |

| Mean Recovery | 98.857 - 104.560% |

| Precision (RSD%) | < 5% |

Visualizations

Caption: Experimental workflow for the HPLC quantification of this compound.

Caption: Logical relationships in the analytical method for this compound.

Conclusion

The HPLC methods presented provide robust and reliable approaches for the quantification of this compound in cosmetic formulations. The choice between the HILIC and cyano column methods may depend on the specific cosmetic matrix and available laboratory equipment. It is crucial for researchers to be aware of the complex nature of this compound and to adopt a consistent quantification approach, such as summing the major peaks, especially when using the HILIC method. The provided protocols and quantitative data serve as a valuable resource for quality control and regulatory compliance in the cosmetic industry.

References

- 1. HPLC Determination of this compound on SHARC 1 Column | SIELC Technologies [sielc.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. researchgate.net [researchgate.net]

- 4. Characterization and chemistry of this compound and diazolidinyl urea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ec.europa.eu [ec.europa.eu]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. benthamdirect.com [benthamdirect.com]

Application Notes and Protocols: Use of Imidazolidinyl Urea in Cell Culture Media to Prevent Microbial Contamination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microbial contamination is a persistent challenge in cell culture, posing a significant threat to the validity of experimental results and the integrity of cell-based products. While antibiotics are commonly used, they can have off-target effects on cell metabolism and may contribute to the development of antibiotic resistance. Imidazolidinyl Urea, a formaldehyde-releasing agent, presents an alternative broad-spectrum antimicrobial preservative.[1][2][3] These application notes provide detailed protocols for evaluating its efficacy and cytotoxicity in a cell culture setting.

This compound functions by slowly releasing formaldehyde, a potent antimicrobial that disrupts the cellular processes of a wide range of contaminants, including Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[1][3] It is effective over a broad pH range, typically between 3 and 9.[1] However, its cytotoxic potential necessitates careful evaluation to determine the optimal concentration that effectively controls contamination without adversely affecting the cultured cells.[4][5]

Data Presentation

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) |

| Escherichia coli | Gram-negative bacteria | Data not available in a cell culture medium context |

| Staphylococcus aureus | Gram-positive bacteria | Data not available in a cell culture medium context |

| Candida albicans | Yeast | Data not available in a cell culture medium context |

| Various Bacteria & Fungi | Mixed | Effective at 0.2% - 0.4% in cosmetic formulations |

Table 2: Cytotoxicity of this compound in Mammalian Cell Lines

| Cell Line | Cell Type | Assay | Concentration | Exposure Time | Observed Effect | Citation |

| HL-60 | Human Promyelocytic Leukemia | MTT, DNA laddering | 0.01% - 0.1% | 10 min exposure, then 0-24h incubation | Apoptosis | [1] |

| HL-60 | Human Promyelocytic Leukemia | MTT | 0.5% - 1% | 10 min exposure, then 0-24h incubation | Necrosis | [1] |

| CCD-1072Sk | Human Fibroblasts | MTT, PI Staining | 0.01% - 1.0% | 24 hours | Decreased cell viability, apoptosis | [5] |

| Rat Neural Progenitor Cells | Neural Stem Cells | PI Staining | 1, 10, 30, 50 µM | 24 hours | Decreased cell viability, apoptosis | [2] |

| Human Red Blood Cells | Erythrocytes | Hemoglobin Release | 0.39 - 12.5 mg/mL | 120 minutes | 20% - 33% hemolysis | [6] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound in Cell Culture Medium

This protocol outlines a method to determine the lowest concentration of this compound that inhibits the visible growth of common cell culture contaminants in a liquid cell culture medium.

Materials:

-

This compound (sterile stock solution, e.g., 10% w/v in sterile water)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test microorganisms (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, C. albicans ATCC 10231)

-

Sterile 96-well microtiter plates

-

Sterile broth for inoculum preparation (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for yeast)

-

Spectrophotometer (plate reader)

-

Sterile tubes for serial dilutions

-

Incubator

Procedure:

-

Prepare Inoculum:

-

Inoculate a single colony of the test microorganism into 5 mL of the appropriate sterile broth.

-

Incubate bacteria at 37°C with shaking and yeast at 30°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically 18-24 hours for bacteria and 24-48 hours for yeast).

-

Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

-

Dilute the adjusted suspension in the complete cell culture medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

-

-

Prepare Serial Dilutions of this compound:

-

In a sterile 96-well plate, add 100 µL of complete cell culture medium to wells in columns 2 through 12.

-

Add 200 µL of the this compound stock solution (at a starting concentration of, for example, 2% w/v) to the wells in column 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.

-

Column 11 will serve as a positive control (medium with inoculum, no this compound).

-

Column 12 will serve as a negative control (medium only, no inoculum).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared microbial inoculum to wells in columns 1 through 11.

-

The final volume in each well will be 200 µL.

-

Cover the plate and incubate at 37°C for 24-48 hours.

-

-

Determine MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

-

Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the positive control.

-

Protocol 2: Evaluation of this compound Cytotoxicity using MTT Assay

This protocol describes how to assess the cytotoxic effect of this compound on a mammalian cell line by measuring cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, HEK293, NIH-3T3)

-

Complete cell culture medium

-

This compound (sterile stock solution)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Sterile 96-well cell culture plates

-

Multi-channel pipette

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader